![molecular formula C9H6ClNO B189350 4-Chloro-1(2H)-isoquinolone CAS No. 56241-09-9](/img/structure/B189350.png)
4-Chloro-1(2H)-isoquinolone
Overview
Description
4-Chloro-1(2H)-isoquinolone, also known as 4-Chloro-1-isoquinoline, is an organic compound belonging to the isoquinoline family. It is a colorless crystalline solid with a molecular formula of C8H5ClN2O and a molecular weight of 170.59 g/mol. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has found many applications in the scientific research field due to its unique properties.
Scientific Research Applications
Reaction with Other Chemicals : 4-Chloro-1(2H)-isoquinolone has been studied for its reaction with formaldehyde and hydrochloric acid, leading to products like 4-chloromethyl-2-methyl-1(2H)-isoquinolone (Tomisawa et al., 1970).
Role in Synthesizing Bioactive Compounds : It's used in the synthesis of highly substituted isoquinolone-4-carboxylic acids, crucial for creating bioactive molecules (Wang et al., 2021).
Potential Antiallergic Properties : 1(2H)-isoquinolones exhibit potential antiallergic effects by inhibiting histamine release from rat mast cells and showing potency in rat passive cutaneous anaphylaxis assays (Kimura et al., 1983).
Advances in Synthesis Methods : Recent advances have significantly improved the methods for synthesizing isoquinolones, focusing on atom- and step-economy, and involving various catalyst systems (Hua, 2021).
Use in Insertion Reactions with Phosphorus Ylides : It plays a role in reactions with alkylidene phosphoranes and phosphonium salts to create substituted isoquinolines and isoquinolone derivatives (Abdou et al., 2002).
Photochemical Applications : A method for introducing a two-carbon unit at the 4-position of the isoquinolone ring has been developed, using photo-addition and base treatment (Chiba et al., 1990).
Luminescence and Spectral Characteristics : The luminescence and spectral characteristics of nitro derivatives of 1(2H)-isoquinolone have been investigated, noting differences in luminescent power and absorption bands (Doroshenko et al., 1989).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with isoquinolone, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
It’s worth noting that indole derivatives, which share a similar structure with isoquinolone, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
4-chloro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWIXKFNHOXLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356466 | |
Record name | 4-Chloro-1(2H)-isoquinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1(2H)-isoquinolone | |
CAS RN |
56241-09-9 | |
Record name | 4-Chloro-1(2H)-isoquinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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